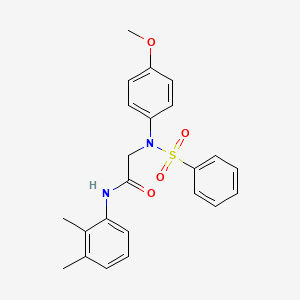![molecular formula C21H29N3O B6125265 2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125265.png)
2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPQP and belongs to the class of piperazine derivatives. CPQP has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Wissenschaftliche Forschungsanwendungen
CPQP has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. CPQP has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. CPQP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of CPQP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. CPQP has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
CPQP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. CPQP has also been shown to decrease the activity of the NMDA receptor, which may contribute to its anxiolytic and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPQP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. CPQP has also been extensively studied in animal models, which provides a solid foundation for further research. However, there are also limitations to using CPQP in lab experiments. It is not approved for human use and may have side effects that need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on CPQP. One area of research is the development of new derivatives of CPQP that may have improved therapeutic properties. Another area of research is the investigation of the potential use of CPQP in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPQP and its potential side effects.
Synthesemethoden
The synthesis of CPQP involves the reaction of 1-cyclopentyl-4-(8-quinolinylmethyl)piperazine with ethylene oxide in the presence of a catalyst. The resulting product is 2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol. This synthesis method has been optimized to yield high purity and yield of CPQP.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c25-14-10-20-16-23(12-13-24(20)19-8-1-2-9-19)15-18-6-3-5-17-7-4-11-22-21(17)18/h3-7,11,19-20,25H,1-2,8-10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJUDYLXKUIGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate](/img/structure/B6125182.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-chlorobenzyl)benzamide](/img/structure/B6125186.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6125195.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6125201.png)

![7-(3,4-difluorobenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6125220.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6125225.png)
![3,5-diethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6125239.png)
![4-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]morpholine](/img/structure/B6125249.png)
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6125254.png)
![2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-[(8-hydroxy-5,7-dimethyl-2-quinolinyl)hydrazone]](/img/structure/B6125257.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125274.png)
![1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6125278.png)
